

Application Note: HPLC Analysis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol

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Compound of Interest

Compound Name: 4-(Dimethylamino)-1,1-diphenylbutan-1-ol

Cat. No.: B257278

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Abstract

This application note presents a detailed protocol for the quantitative analysis of **4-(Dimethylamino)-1,1-diphenylbutan-1-ol**, a tertiary amine compound of interest in pharmaceutical development, using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is suitable for purity assessment and quantification in bulk drug substances and formulated products. The protocol outlines the necessary reagents, instrumentation, and chromatographic conditions, along with system suitability parameters to ensure reliable and reproducible results.

Introduction

4-(Dimethylamino)-1,1-diphenylbutan-1-ol is a tertiary amine with a structural resemblance to other pharmacologically active molecules. Accurate and precise quantification of this compound is crucial for quality control and regulatory compliance in the pharmaceutical industry. Due to the presence of two phenyl groups, the molecule exhibits strong ultraviolet (UV) absorbance, making HPLC with UV detection a suitable and accessible analytical technique. This method has been developed to provide a robust and efficient means for the analysis of this compound.

Experimental

2.1. Instrumentation and Reagents

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is required.
- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
- Reagents:
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Deionized Water (18.2 MΩ·cm)
 - Trifluoroacetic Acid (TFA), HPLC grade
 - **4-(Dimethylamino)-1,1-diphenylbutan-1-ol** reference standard

2.2. Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

Parameter	Condition
Column	C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% (v/v) Trifluoroacetic Acid in Deionized Water
Mobile Phase B	0.1% (v/v) Trifluoroacetic Acid in Acetonitrile
Gradient Program	See Table 2
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 220 nm
Injection Volume	10 µL
Run Time	15 minutes

Table 1: Optimized HPLC Conditions

2.3. Gradient Program

The following gradient elution program is recommended for the separation.

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	70	30
10.0	30	70
12.0	30	70
12.1	70	30
15.0	70	30

Table 2: Gradient Elution Program

2.4. Standard and Sample Preparation

- **Standard Stock Solution (1000 µg/mL):** Accurately weigh approximately 25 mg of **4-(Dimethylamino)-1,1-diphenylbutan-1-ol** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
- **Sample Preparation:** Prepare the sample by dissolving the material in the diluent to achieve a final concentration within the calibration range. If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The following tables summarize the typical performance characteristics of this method.

3.1. Linearity

Concentration (µg/mL)	Peak Area (mAU*s)
1	15,234
5	76,170
10	151,980
25	380,100
50	759,950
100	1,521,050
Correlation Coefficient (r ²)	> 0.999

Table 3: Linearity Data

3.2. Precision

Concentration (µg/mL)	Intra-day RSD (%) (n=6)	Inter-day RSD (%) (n=3 days)
10	< 2.0%	< 3.0%
50	< 1.5%	< 2.5%
100	< 1.0%	< 2.0%

Table 4: Precision Data (Relative Standard Deviation)

3.3. Accuracy (Spike Recovery)

Spiked Level	Concentration (µg/mL)	Mean Recovery (%)
Low	20	98.5 - 101.2
Medium	50	99.1 - 100.8
High	80	98.9 - 101.5

Table 5: Accuracy Data

System Suitability

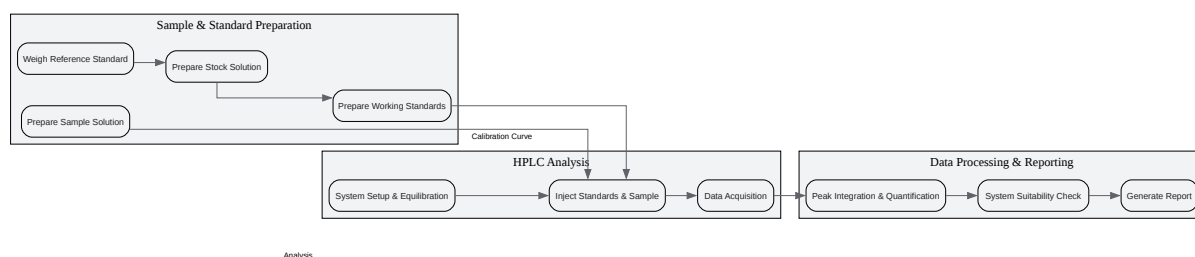
To ensure the validity of the analytical results, system suitability tests should be performed before each analytical run.

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
RSD of Peak Area	$\leq 2.0\%$ (for n=5 injections)

Table 6: System Suitability Criteria

Experimental Workflow and Diagrams

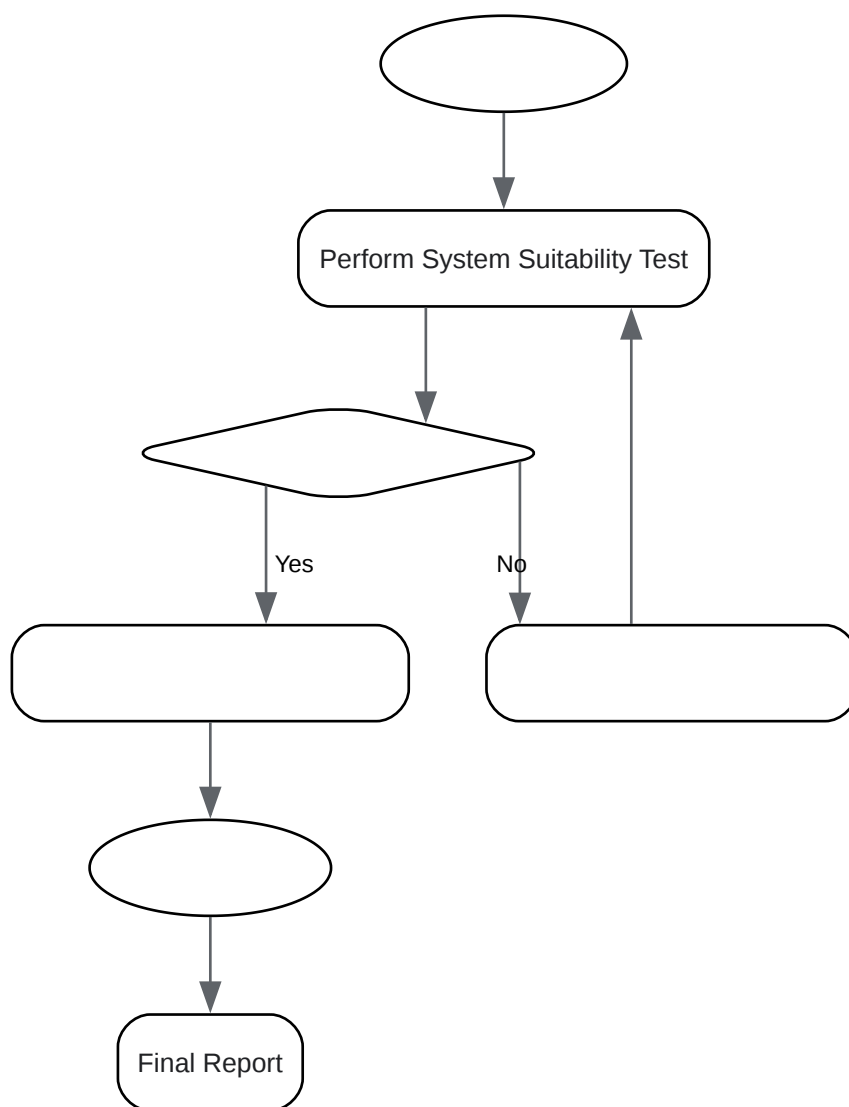
The overall workflow for the HPLC analysis is depicted below.



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Caption: HPLC analysis workflow from preparation to reporting.

The logical relationship for ensuring valid data is presented in the following diagram.



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Caption: Data validation and system suitability decision workflow.

Conclusion

The reverse-phase HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of **4-(Dimethylamino)-1,1-diphenylbutan-1-ol**.

The method is straightforward, utilizing standard instrumentation and reagents, and demonstrates excellent linearity, precision, and accuracy. This protocol is well-suited for routine quality control analysis in pharmaceutical laboratories.

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